molecular formula C20H22BrN3O2 B2464685 9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 374909-65-6

9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2464685
CAS No.: 374909-65-6
M. Wt: 416.319
InChI Key: WTYFULIJGJITQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spirocyclic compound featuring a fused pyrazolo-oxazine core linked to a piperidine ring. This molecule is characterized by a bromine substituent at position 9, a methyl group on the piperidine nitrogen (1'-methyl), and a 5-methylfuran-2-yl moiety at position 2.

Properties

IUPAC Name

9-bromo-1'-methyl-2-(5-methylfuran-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2/c1-13-3-5-19(25-13)16-12-17-15-11-14(21)4-6-18(15)26-20(24(17)22-16)7-9-23(2)10-8-20/h3-6,11,17H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYFULIJGJITQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O
  • Molecular Weight : 368.26 g/mol
  • CAS Number : Not widely reported, indicating limited commercial availability.

The compound features a spirocyclic structure that combines elements of pyrazole and oxazine, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that spirocyclic compounds can induce apoptosis in cancer cells by activating various signaling pathways.

Case Study: Apoptosis Induction

A notable study investigated the apoptosis-inducing effects of related compounds on human cancer cell lines. The findings suggested that these compounds could trigger caspase activation and mitochondrial dysfunction, leading to programmed cell death.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Caspase activation
Compound BMCF-720Mitochondrial dysfunction
9-Bromo CompoundA549TBDTBD

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. Similar derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

Research Findings

In vitro studies have demonstrated that certain derivatives inhibit bacterial growth by disrupting cell wall synthesis or protein synthesis pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Neuroprotective Effects

Emerging research suggests that compounds with spirocyclic structures may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases.

Mechanistic Insights

Studies indicate that such compounds can modulate neurotransmitter levels and exhibit antioxidant properties, potentially mitigating oxidative stress in neuronal cells.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Spiro-Pyrazolo-Oxazine Derivatives

Compound Name Substituent at Position 2 Additional Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 5-methylfuran-2-yl 9-Bromo, 1'-methyl Not explicitly given Inferred ~450–500
9-Bromo-2-(4-bromophenyl)-5',5'-dimethyl-... () 4-bromophenyl 5',5'-dimethylcyclohexen, 3'-ol C23H22Br2N2O2 518.2
9-Bromo-2-(naphthalen-2-yl)-5-propyl-... () Naphthalen-2-yl 5-propyl C23H20BrN3O 458.3
9-Bromo-2-(4-fluorophenyl)-5',5'-dimethyl-... () 4-fluorophenyl 5',5'-dimethylcyclohexen, 3'-ol C23H22BrFN2O2 481.3
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-... () 4-ethoxyphenyl 5-[4-(benzyloxy)phenyl] C33H28BrN3O3 602.5

Key Observations :

  • Substituent Diversity : Position 2 substitutions range from aromatic (e.g., phenyl, naphthyl) to heteroaromatic (e.g., furan), influencing solubility and target binding. The 5-methylfuran-2-yl group in the target compound may enhance metabolic stability compared to bulky aryl groups .
  • Bromine Position : Bromine at position 9 is conserved across analogs, likely critical for electronic effects or halogen bonding in biological interactions .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~450–500 g/mol, aligning with analogs in (518.2 g/mol) and (481.3 g/mol). Higher weights (e.g., 602.5 g/mol in ) correlate with bulky substituents like benzyloxy groups.
  • Polarity : The 5-methylfuran-2-yl group introduces moderate polarity, contrasting with hydrophobic naphthyl () or bromophenyl () substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.